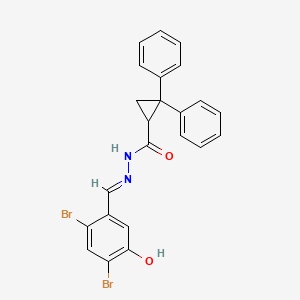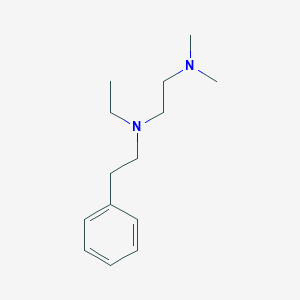![molecular formula C13H21NO B5874856 2-[(2-methylbenzyl)(propyl)amino]ethanol](/img/structure/B5874856.png)
2-[(2-methylbenzyl)(propyl)amino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-methylbenzyl)(propyl)amino]ethanol, also known as MPAE, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. MPAE is a tertiary amine that is structurally similar to other compounds that have been shown to have anti-inflammatory and analgesic effects. In
Scientific Research Applications
2-[(2-methylbenzyl)(propyl)amino]ethanol has been shown to have a variety of potential therapeutic applications, including anti-inflammatory, analgesic, and antitumor effects. In one study, 2-[(2-methylbenzyl)(propyl)amino]ethanol was found to inhibit the production of inflammatory cytokines in human macrophages, suggesting that it could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. In another study, 2-[(2-methylbenzyl)(propyl)amino]ethanol was shown to have potent analgesic effects in a mouse model of neuropathic pain, suggesting that it could be useful in the treatment of chronic pain conditions. Additionally, 2-[(2-methylbenzyl)(propyl)amino]ethanol has been shown to have antitumor effects in vitro, suggesting that it could be useful in the treatment of cancer.
Mechanism of Action
The exact mechanism of action of 2-[(2-methylbenzyl)(propyl)amino]ethanol is not fully understood, but it is believed to act through several different pathways. One proposed mechanism is that 2-[(2-methylbenzyl)(propyl)amino]ethanol inhibits the production of inflammatory cytokines by blocking the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the immune response. Another proposed mechanism is that 2-[(2-methylbenzyl)(propyl)amino]ethanol activates the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in pain sensation. Finally, it has been suggested that 2-[(2-methylbenzyl)(propyl)amino]ethanol may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
2-[(2-methylbenzyl)(propyl)amino]ethanol has been shown to have a variety of biochemical and physiological effects, including the inhibition of inflammatory cytokine production, the activation of TRPV1 ion channels, and the induction of apoptosis in cancer cells. Additionally, 2-[(2-methylbenzyl)(propyl)amino]ethanol has been shown to have antioxidant effects, which may contribute to its anti-inflammatory and antitumor properties. However, more research is needed to fully understand the biochemical and physiological effects of 2-[(2-methylbenzyl)(propyl)amino]ethanol.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[(2-methylbenzyl)(propyl)amino]ethanol in lab experiments is that it is relatively easy to synthesize and purify, and it has a high yield. Additionally, 2-[(2-methylbenzyl)(propyl)amino]ethanol has been shown to have potent anti-inflammatory, analgesic, and antitumor effects, which make it a promising candidate for further research. However, one limitation of using 2-[(2-methylbenzyl)(propyl)amino]ethanol in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways. Additionally, more research is needed to determine the optimal dosage and administration of 2-[(2-methylbenzyl)(propyl)amino]ethanol for different therapeutic applications.
Future Directions
There are several potential future directions for research on 2-[(2-methylbenzyl)(propyl)amino]ethanol. One direction is to further investigate its mechanism of action, in order to better understand how it produces its anti-inflammatory, analgesic, and antitumor effects. Another direction is to explore its potential use in combination with other drugs or therapies, in order to enhance its therapeutic effects. Finally, more research is needed to determine the optimal dosage and administration of 2-[(2-methylbenzyl)(propyl)amino]ethanol for different therapeutic applications, in order to maximize its effectiveness and minimize any potential side effects.
Synthesis Methods
The synthesis of 2-[(2-methylbenzyl)(propyl)amino]ethanol involves the reaction of 2-methylbenzylamine and propylene oxide in the presence of a catalyst such as potassium hydroxide. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by distillation or chromatography. The yield of 2-[(2-methylbenzyl)(propyl)amino]ethanol is typically high, and the purity can be confirmed by spectroscopic methods such as nuclear magnetic resonance (NMR) or infrared (IR) spectroscopy.
properties
IUPAC Name |
2-[(2-methylphenyl)methyl-propylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-3-8-14(9-10-15)11-13-7-5-4-6-12(13)2/h4-7,15H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQXNGCDVGBEPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCO)CC1=CC=CC=C1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(4-tert-butylphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5874775.png)
![2-[(4-chlorobenzyl)thio]-N-(2-chlorophenyl)acetamide](/img/structure/B5874779.png)

![N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5874803.png)

![2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5874812.png)

![nicotinaldehyde (1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone](/img/structure/B5874826.png)
![N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)butanamide](/img/structure/B5874829.png)

![5-[(1H-benzimidazol-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5874836.png)
![benzyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5874839.png)

